molecular formula C20H24ClN3O4 B12170485 Tert-butyl {1-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate

Tert-butyl {1-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate

Cat. No.: B12170485
M. Wt: 405.9 g/mol
InChI Key: MTCGNABGQNGTIQ-UHFFFAOYSA-N
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Description

Tert-butyl {1-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate is a complex organic compound that features a quinoline moiety, a piperidine ring, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl {1-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through a Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction where a suitable piperidine derivative reacts with the quinoline compound.

    Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group. This can be achieved by reacting the piperidine-quinoline intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyquinoline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.

    Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl {1-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate has several applications in scientific research:

    Medicinal Chemistry: The compound’s quinoline moiety is known for its antimalarial and antibacterial properties. It can be used as a lead compound for the development of new drugs.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure can be exploited in the design of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl {1-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in metabolic pathways, leading to its potential use as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler compound with similar protective group properties.

    8-chloroquinoline: Shares the quinoline moiety but lacks the piperidine and carbamate groups.

    Piperidinyl carbamates: Compounds with similar piperidine and carbamate structures but different substituents on the quinoline ring.

Uniqueness

Tert-butyl {1-[(8-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate is unique due to its combination of a quinoline moiety, a piperidine ring, and a tert-butyl carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H24ClN3O4

Molecular Weight

405.9 g/mol

IUPAC Name

tert-butyl N-[1-(8-chloro-4-oxo-1H-quinoline-3-carbonyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C20H24ClN3O4/c1-20(2,3)28-19(27)23-12-7-9-24(10-8-12)18(26)14-11-22-16-13(17(14)25)5-4-6-15(16)21/h4-6,11-12H,7-10H2,1-3H3,(H,22,25)(H,23,27)

InChI Key

MTCGNABGQNGTIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC=C3Cl

Origin of Product

United States

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